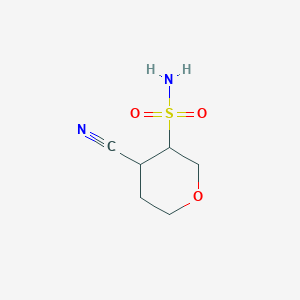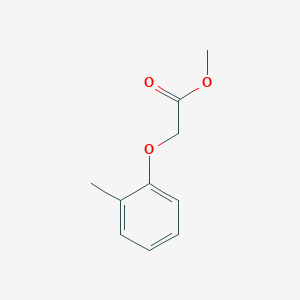
Methyl (2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2-methylphenoxy)acetate” is an ester that may be used in chemical synthesis . It is a derivative of phenol, which has high potential as a building block for the synthesis of bioactive natural products and conducting polymers .
Synthesis Analysis
The synthesis of compounds similar to “Methyl (2-methylphenoxy)acetate” has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .Molecular Structure Analysis
The molecular structure of “Methyl (2-methylphenoxy)acetate” can be analyzed using techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (NMR) . The chemical shift, integration, and spin-spin splitting all come together to solve 1H NMR problems .Chemical Reactions Analysis
“Methyl (2-methylphenoxy)acetate” can undergo various chemical reactions. For example, it can participate in nucleophilic aromatic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
“Methyl (2-methylphenoxy)acetate” has a molecular weight of 196.20000, a density of 1.128g/cm3, and a boiling point of 281.6ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Herbicidal Properties
Methyl (2-methylphenoxy)acetate (MCPA) has been investigated for its herbicidal activity. Researchers have synthesized herbicidal ionic liquids containing MCPA anions and phenoxyethylammonium cations. These compounds exhibit varying physicochemical properties based on the substitution of the phenoxyethylammonium group in the ring (such as the presence of a methyl group in the meta or para positions and chlorine in the para position) and the length of the alkyl chain. Under greenhouse conditions, these compounds were tested against cornflower (Centaurea cyanus L.), demonstrating their herbicidal efficacy .
Chemical Synthesis
Methyl (2-methylphenoxy)acetate is used in chemical synthesis. Its structure allows for various reactions, making it valuable in organic chemistry. Researchers have explored its utility in creating novel compounds and functional materials .
Antitumor Activity
A chloro-substituted analog of Methyl (2-methylphenoxy)acetate, known as chlorocreasin, has exhibited pronounced antitumor activity. This finding suggests potential applications in cancer research and therapy .
Anti-Oxidant Screening
Certain derivatives of Methyl (2-methylphenoxy)acetate have shown promising anti-oxidant activity. Compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide demonstrated significant activity compared to reference drugs .
Solvent for Biopolymers
Ionic liquids, including Methyl (2-methylphenoxy)acetate derivatives, have been explored as solvents for biopolymers. They play a role in dissolving cellulose, extracting lignin from biomass, and transforming it into aromatic compounds. These applications are relevant in green chemistry and sustainable materials development .
Pharmaceutical Applications
While not extensively studied, the conversion of certain bioactive compounds into ionic liquids, including Methyl (2-methylphenoxy)acetate derivatives, falls under the third generation of ionic liquids. This category includes pharmaceuticals, plant protection products, and antibiotics, where improved bioavailability is a key goal .
Safety and Hazards
“Methyl (2-methylphenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Phenol derivatives like “Methyl (2-methylphenoxy)acetate” have high potential for synthesizing bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .
Mecanismo De Acción
Target of Action
Methyl (2-methylphenoxy)acetate, also known as MCPA, is a type of synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
MCPA, like other synthetic auxins, mimics the action of natural auxins . It induces rapid, uncontrolled growth in plants, a phenomenon often referred to as "growing to death" . This uncontrolled growth disrupts the normal growth and development of the plant, leading to its eventual death .
Biochemical Pathways
It is known that mcpa interferes with the normal functioning of the auxin pathway . The disruption of this pathway can lead to a cascade of downstream effects, including altered gene expression, disruption of cell division and elongation, and ultimately, uncontrolled growth .
Pharmacokinetics
It is known that mcpa can be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of MCPA in plants are areas of ongoing research.
Result of Action
The primary result of MCPA action is the induction of rapid, uncontrolled growth in plants . This can lead to a variety of morphological changes, including curling and twisting of leaves, stem elongation, and eventually, plant death . On a cellular level, MCPA can disrupt normal cell division and elongation processes, leading to abnormal cell growth .
Action Environment
The action of MCPA can be influenced by various environmental factors. For example, the efficacy of MCPA can be affected by the temperature and water availability in the environment . Additionally, the presence of other chemicals in the environment, such as other herbicides or pesticides, can also influence the action and stability of MCPA . .
Propiedades
IUPAC Name |
methyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-5-3-4-6-9(8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUDUHRMMRHBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875999 |
Source


|
| Record name | O-ME PHENOXYACETIC ACID,ME ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-methylphenoxy)acetate | |
CAS RN |
2989-17-5 |
Source


|
| Record name | O-ME PHENOXYACETIC ACID,ME ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

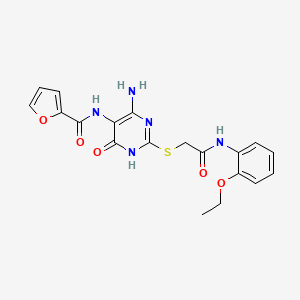

![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)
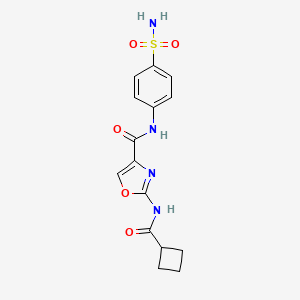
![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)
![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)
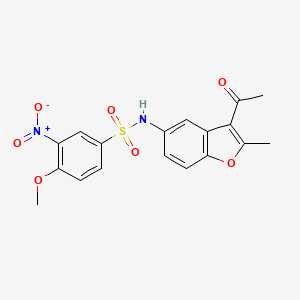
![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)
![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)

